1,2-Dipyridin-4-ylethane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dipyridin-4-ylethane-1,2-diol is an organic compound with the molecular formula C₁₂H₁₂N₂O₂. It consists of an ethane-1,2-diol (ethylene glycol) backbone with two pyridine rings attached at the fourth position of each carbon. This structure suggests potential for hydrogen bonding due to the hydroxyl groups and aromatic interactions with the pyridyl rings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dipyridin-4-ylethane-1,2-diol typically involves the reaction of pyridine derivatives with ethylene glycol under controlled conditions. One common method is the reaction of 4-pyridinecarboxaldehyde with ethylene glycol in the presence of a base, such as sodium hydroxide, to form the desired diol .
Industrial Production Methods
the synthesis likely involves similar reaction conditions as those used in laboratory settings, with optimizations for scale-up and yield improvement .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dipyridin-4-ylethane-1,2-diol can undergo various chemical reactions, including:
Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
Etherification: Reaction with alkyl halides can yield ethers.
Common Reagents and Conditions
Esterification: Typically involves carboxylic acids and acid catalysts such as sulfuric acid.
Etherification: Involves alkyl halides and bases such as sodium or potassium hydroxide.
Major Products
Esterification: Produces esters of this compound.
Etherification: Produces ethers of this compound.
Wissenschaftliche Forschungsanwendungen
1,2-Dipyridin-4-ylethane-1,2-diol is primarily used as a research chemical. Its applications include:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research into its potential biological activities and interactions with biomolecules.
Industry: Limited industrial applications, primarily used in research and development.
Wirkmechanismus
There is limited research available on the mechanism of action of 1,2-Dipyridin-4-ylethane-1,2-diol. its structure suggests potential interactions through hydrogen bonding and aromatic interactions with other molecules. Further research is needed to elucidate its specific molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Di(pyridin-4-yl)ethane: Similar structure but lacks hydroxyl groups.
1,2-Di(pyridin-4-yl)ethyne: Contains a triple bond instead of the ethane backbone
Uniqueness
1,2-Dipyridin-4-ylethane-1,2-diol is unique due to the presence of both hydroxyl groups and pyridine rings, which allows for diverse chemical reactivity and potential for hydrogen bonding and aromatic interactions .
Eigenschaften
CAS-Nummer |
5486-06-6 |
---|---|
Molekularformel |
C12H12N2O2 |
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
(1S,2S)-1,2-dipyridin-4-ylethane-1,2-diol |
InChI |
InChI=1S/C12H12N2O2/c15-11(9-1-5-13-6-2-9)12(16)10-3-7-14-8-4-10/h1-8,11-12,15-16H/t11-,12-/m0/s1 |
InChI-Schlüssel |
DHKSJSQSVHHBPH-RYUDHWBXSA-N |
SMILES |
C1=CN=CC=C1C(C(C2=CC=NC=C2)O)O |
Isomerische SMILES |
C1=CN=CC=C1[C@@H]([C@H](C2=CC=NC=C2)O)O |
Kanonische SMILES |
C1=CN=CC=C1C(C(C2=CC=NC=C2)O)O |
6950-04-5 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.